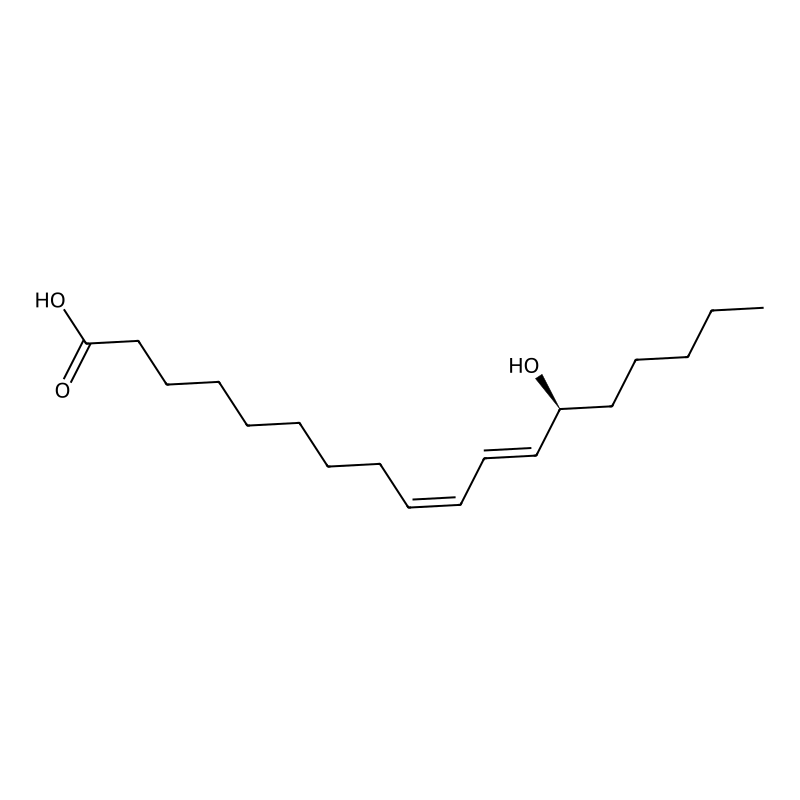13(S)-HODE

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid, also known as 13(S)-HODE, is a fatty acid metabolite found in various organisms []. Scientific research has explored 13(S)-HODE in several contexts:
Metabolism
13(S)-HODE is produced from the breakdown of linoleic acid, an essential fatty acid []. Researchers are interested in understanding the enzymes and pathways involved in 13(S)-HODE production and its downstream effects [, ].
Cellular Signaling
13(S)-HODE can act as a signaling molecule within cells. It may play a role in inflammation, cell proliferation, and other processes [, ]. Research is ongoing to elucidate the specific mechanisms of 13(S)-HODE signaling.
Potential Health Effects
Some studies suggest that 13(S)-HODE may have anti-inflammatory or anti-cancer properties [, ]. However, more research is needed to understand the potential therapeutic applications of 13(S)-HODE.
13(S)-Hydroxyoctadecadienoic acid, commonly referred to as 13(S)-HODE, is a significant metabolite derived from linoleic acid. It is classified as a hydroxyoctadecadienoic acid and is produced primarily through the action of lipoxygenase enzymes, particularly 15-lipoxygenase and cyclooxygenase. The chemical formula for 13(S)-HODE is C₁₈H₃₂O₃, with a molecular weight of approximately 296.44 g/mol. This compound exists in two stereoisomeric forms: 13(S)-HODE and its counterpart, 13(R)-HODE, with the former being more biologically active .
The synthesis of 13(S)-HODE begins with the enzymatic conversion of linoleic acid into 13-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This unstable hydroperoxide is subsequently reduced to form 13(S)-HODE. The primary enzymes involved in this process are lipoxygenases and cyclooxygenases, with cyclooxygenase-2 showing a higher preference for linoleic acid compared to cyclooxygenase-1 . Additionally, 13(S)-HODE can be further oxidized to produce 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE) via NAD+-dependent dehydrogenases .
13(S)-HODE exhibits various biological activities that are critical in cellular processes. It has been shown to inhibit cell adhesion to endothelial cells, which may play a role in reducing cancer metastasis. Furthermore, studies indicate that 13(S)-HODE can induce apoptosis in breast cancer cell lines by down-regulating peroxisome proliferator-activated receptors (PPAR) and causing cell cycle arrest . Its role in modulating inflammation and oxidative stress responses also highlights its potential therapeutic implications in conditions such as atherosclerosis and cancer .
The synthesis of 13(S)-HODE can be achieved through several methods:
- Enzymatic Synthesis: The most common method involves incubating linoleic acid with lipoxygenase enzymes (e.g., from plants or mammals) or cyclooxygenases.
- Chemical Synthesis: Laboratory synthesis may involve the oxidation of linoleic acid using chemical oxidants under controlled conditions.
- Biotechnological Approaches: Genetic engineering techniques can be employed to enhance the production of 13(S)-HODE in microbial systems.
These methods allow for the production of both the (S) and (R) isomers, although the (S) form is typically favored due to its greater biological activity .
The applications of 13(S)-HODE span various fields:
- Pharmaceuticals: Due to its anti-inflammatory properties and ability to modulate cell growth, it is being explored as a potential therapeutic agent in cancer treatment.
- Nutraceuticals: Its role in lipid metabolism makes it a candidate for dietary supplements aimed at improving cardiovascular health.
- Research: Used extensively in studies investigating lipid metabolism, oxidative stress, and cellular signaling pathways.
Research has shown that 13(S)-HODE interacts with various cellular receptors and pathways:
- Peroxisome Proliferator-Activated Receptors: It acts as a ligand for PPARs, influencing gene expression related to lipid metabolism and inflammation.
- Cell Adhesion Molecules: By inhibiting adhesion to endothelial cells, it may reduce the risk of tumor metastasis.
- Oxidative Stress Markers: Higher concentrations of HODEs are often indicative of oxidative stress within biological systems .
In comparing 13(S)-HODE with other similar compounds, several noteworthy metabolites emerge:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 9-Hydroxyoctadecadienoic Acid (9-HODE) | Another product of linoleic acid metabolism | Primarily associated with pro-inflammatory effects |
| Arachidonic Acid | A polyunsaturated fatty acid precursor | Involved in eicosanoid synthesis |
| Eicosapentaenoic Acid | Omega-3 fatty acid | Exhibits anti-inflammatory properties |
While both 9-HODE and arachidonic acid are involved in inflammatory processes, 13(S)-HODE is unique due to its dual role in promoting protective mechanisms against oxidative stress while also exhibiting pro-apoptotic effects in cancer cells .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
53CYY2A5PM
Other CAS
5204-88-6








